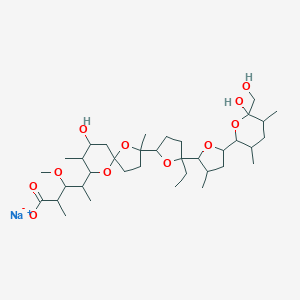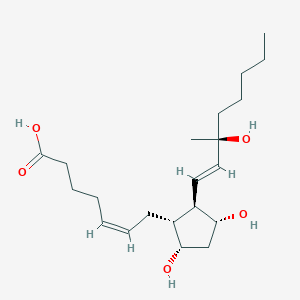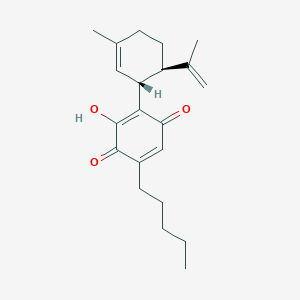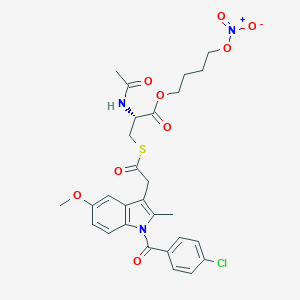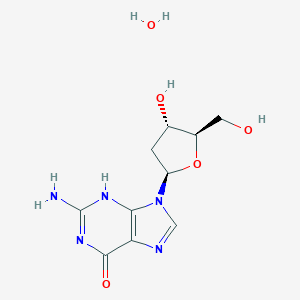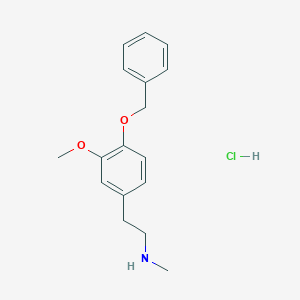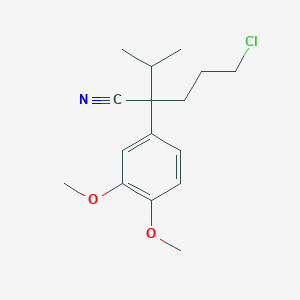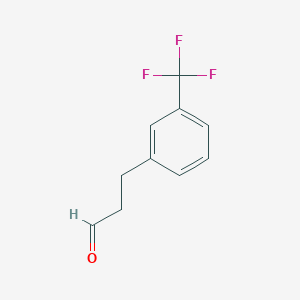
4-叔丁基-3,6-二氯吡啶
描述
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butyl-3,6-dichloropyridazine often involves multi-step reactions starting from simple precursors like tert-butylhydrazine, dichloroacrylic acid, and tert-butylphenyl methanethiol. A notable example includes the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which demonstrates the potential routes for synthesizing tert-butyl and dichloropyridazine derivatives through carefully designed synthetic pathways (Liang-zhong Xu et al., 2006).
Molecular Structure Analysis
The crystal structure analysis of similar compounds provides insight into the molecular geometry, inter- and intramolecular interactions, and stabilization mechanisms of 4-tert-Butyl-3,6-dichloropyridazine derivatives. For instance, studies on related compounds highlight orthorhombic crystal systems and detailed hydrogen bonding interactions, which are crucial for understanding the structural aspects of such molecules (Zou Xia, 2001).
Chemical Reactions and Properties
Chemical reactions involving 4-tert-Butyl-3,6-dichloropyridazine derivatives vary widely, including reactions with hydrazines to form hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. Such reactivity patterns offer a glimpse into the versatile chemistry of tert-butyl and dichloropyridazine-containing compounds, which can be manipulated for the synthesis of a wide range of derivatives (Javier Figueroa et al., 2006).
科学研究应用
合成复杂分子
4-叔丁基-3,6-二氯吡啶嗪已被用于合成复杂的分子结构,如二核配合物和吡唑并[3,4-c]吡啶嗪衍生物,这些结构在水氧化和催化中显示出有希望的应用。例如,Zong和Thummel(2005年)开发了一系列良好组织的二核配合物,展示了在氧气释放反应中具有显著潜力的特性,这是水氧化的关键过程(Zong & Thummel, 2005)。此外,Wunderlich和Knochel(2008年)报道了对3,6-二氯吡啶嗪的高效单取代和双取代反应,导致高度取代的吡唑并[3,4-c]吡啶嗪衍生物,突显了它在有机合成中的多功能性(Wunderlich & Knochel, 2008)。
新材料的开发
对4-叔丁基-3,6-二氯吡啶嗪的研究延伸到新材料的开发,如具有优异热稳定性和电学性能的浅色氟化聚酰亚胺。Lu等人(2014年)合成了一系列带有叔丁基取代基的聚(吡啶-亚酰亚胺),展示了良好的溶解性和热稳定性,使其适用于先进的电子应用(Lu等人,2014年)。
催化应用
此外,4-叔丁基-3,6-二氯吡啶嗪在催化中发现了应用,特别是在合成铜配合物用于氧化反应中。Manzur等人(2000年)制备了催化3,5-二叔丁基间苯二酚氧化反应的双核铜(II)配合物,这是与环境化学和制药工业相关的反应(Manzur et al., 2000)。
安全和危害
The safety information for 4-tert-Butyl-3,6-dichloropyridazine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
4-tert-butyl-3,6-dichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZXHRABOWYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945486 | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3,6-dichloropyridazine | |
CAS RN |
22808-29-3 | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-3,6-dichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

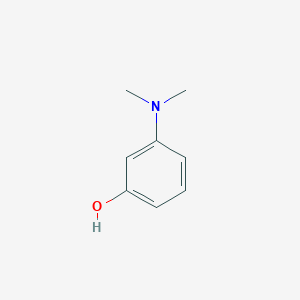
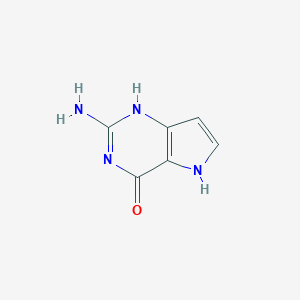

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)
